Product packaging for Methyl linoleate(Cat. No.:CAS No. 68605-14-1)

Methyl linoleate

Cat. No.: B7769508
CAS No.: 68605-14-1
M. Wt: 294.5 g/mol
InChI Key: WTTJVINHCBCLGX-ZDVGBALWSA-N
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Description

Methyl linoleate (B1235992) is the methyl ester of linoleic acid, a polyunsaturated omega-6 fatty acid. nih.govfoodb.ca It belongs to the class of organic compounds known as linoleic acids and their derivatives. foodb.cahmdb.ca This compound is naturally found in various plant and animal sources. For instance, it has been isolated from Neolitsea daibuensis, Pourthiaea arguta, and Eleutherococcus koreanus. nih.gov It is also present in cloves, garlic, jasmine, and certain vegetable oils. foodb.ca

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H34O2 B7769508 Methyl linoleate CAS No. 68605-14-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (9E,12E)-octadeca-9,12-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-8,10-11H,3-6,9,12-18H2,1-2H3/b8-7+,11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTTJVINHCBCLGX-ZDVGBALWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/C/C=C/CCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90880893
Record name (9E,12E)-9,12-Octadecadienoic acid methyl ester
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Molecular Weight

294.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2566-97-4, 2462-85-3, 11068-03-4, 68605-14-1
Record name Methyl linolelaidate
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Record name Methyl octadeca-9,12-dienoate
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Record name Methyl linolelaidate
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Record name Methyl linoleate hydroperoxide
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Record name Fatty acids, safflower-oil, Me esters
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Record name (9E,12E)-9,12-Octadecadienoic acid methyl ester
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Record name Methyl octadeca-9,12-dienoate
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Record name Methyl (9E,12E)-octadeca-9,12-dienoate
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Record name METHYL LINOLELAIDATE
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Chemical and Physical Properties

The chemical and physical characteristics of methyl linoleate (B1235992) are well-documented, providing a foundation for its various applications.

Table 1: of Methyl Linoleate

PropertyValue
Molecular Formula C₁₉H₃₄O₂ nih.gov
Molecular Weight 294.47 g/mol chemicalbook.com
IUPAC Name methyl (9Z,12Z)-octadeca-9,12-dienoate nih.gov
CAS Number 112-63-0 nih.gov
Boiling Point 192 °C at 4 mmHg chemicalbook.comchemicalbook.com
Melting Point -35 °C nih.govchemicalbook.com
Density 0.889 g/mL at 25 °C chemicalbook.comchemicalbook.com
Solubility Soluble in alcohol, fat solvents, and oils; almost insoluble in water. foodb.cachemicalbook.com

Synthesis and Industrial Production

The primary method for synthesizing methyl linoleate (B1235992) is through the esterification of linoleic acid with methanol. cymitquimica.com Industrially, it is commonly produced via the transesterification of vegetable oils, such as soybean or canola oil, with methanol. usbio.netmyskinrecipes.com This process is a key step in the production of biodiesel. myskinrecipes.com Enzymatic transesterification using catalysts like immobilized lipase (B570770) is also a method employed for its synthesis. unram.ac.id

Q & A

Basic Research Questions

Q. What experimental methodologies are optimal for synthesizing and isolating methyl linoleate hydroperoxides?

  • Methodological Answer : Use controlled autooxidation under oxygen-rich conditions, followed by column chromatography (silica gel) to isolate hydroperoxides. Key parameters include temperature (25–40°C), exposure to UV light to initiate radical reactions, and antioxidant-free environments to minimize side products. Monitor reaction progress via conjugated diene/triene absorption at 234 nm and 268 nm using UV-Vis spectroscopy . Post-reduction steps (e.g., sodium borohydride) yield allylic hydroxy derivatives, which can be concentrated via rotary evaporation and characterized via FTIR for hydroxyl (3400 cm⁻¹) and ester (1740 cm⁻¹) functional groups .

Q. How can researchers distinguish this compound from its oxidation products using analytical techniques?

  • Methodological Answer : Combine gas chromatography (GC) with flame ionization detection (FID) for quantitative analysis of fatty acid methyl esters (FAMEs). For oxidation products, employ gel permeation chromatography (GPC) to separate oligomers by molecular weight (e.g., autooxidized this compound shows peaks at 294–882 Da, inconsistent with simple oligomers, suggesting cross-linking or branching) . FTIR is critical for identifying functional groups: increased hydroxyl (3400 cm⁻¹) and non-ester carbonyl (1700 cm⁻¹) bands confirm oxidation, while reduced cis-unsaturation (725 cm⁻¹) indicates isomerization .

Advanced Research Questions

Q. How do thermal decomposition kinetics of this compound differ under nitrogen vs. oxygen atmospheres?

  • Methodological Answer : Use thermogravimetric analysis (TGA) at varying heating rates (5–20°C/min) to determine decomposition stages. Under oxygen, this compound exhibits lower initial decomposition temperatures (~180°C vs. 220°C in nitrogen) due to oxidative chain scission. Apply the Flynn-Wall-Ozawa isoconversional method to calculate activation energy (Eₐ). Reported Eₐ values range 80–120 kJ/mol, with pre-exponential factors (lnA) showing a kinetic compensation effect (lnA = 0.2Eₐ + 5.3) . Validate models using multiple linear regression, ensuring relative errors <1% between experimental and calculated weight loss curves .

Q. What mechanisms explain the formation of non-oligomeric autooxidation products in this compound?

  • Methodological Answer : Autooxidation proceeds via radical chain reactions, forming hydroperoxides that undergo β-scission or cyclization. GPC and elemental analysis (C₁₀H₁₈O₃) reveal products inconsistent with oligomerization, suggesting cross-linking via ether or peroxide bridges. Use NMR (¹H and ¹³C) to detect ether linkages (δ 3.5–4.5 ppm) and quantify trans-unsaturation (δ 5.3–5.4 ppm) from conjugated dienes. Compare with theoretical oligomer models (e.g., molecular weight increments of 186 Da per unit) to identify structural discrepancies .

Q. How can conflicting data on this compound’s stability in different matrices be resolved?

  • Methodological Answer : Conduct systematic reviews (PRISMA framework) to aggregate studies, noting variables like purity, storage conditions, and catalytic impurities (e.g., transition metals). For experimental contradictions, replicate studies using standardized protocols (e.g., AOCS Official Method Cd 12b-92 for oxidation stability). Apply meta-analysis to quantify heterogeneity (I² statistic) and identify moderators (e.g., oxygen partial pressure, temperature) .

Q. What frameworks are suitable for designing studies on this compound’s bioactivity or environmental impact?

  • Methodological Answer : Use the PICOT framework:

  • P opulation: Cell lines or ecological models (e.g., Daphnia magna for toxicity).
  • I ntervention: this compound concentration gradients.
  • C omparison: Control groups with inert solvents (e.g., hexane).
  • O utcome: Oxidative stress biomarkers (e.g., malondialdehyde levels).
  • T ime: Acute (24–72 hr) vs. chronic exposure (≥7 days).
    Ensure FINER criteria: feasibility (in vitro/in vivo balance), novelty (e.g., epigenetic effects), and relevance (links to lipid peroxidation diseases) .

Methodological Considerations

  • Data Validation : Cross-verify results using orthogonal techniques (e.g., GC-MS for purity, TGA-FTIR for decomposition pathways) .
  • Ethical Reporting : Disclose catalyst sources (e.g., metal contaminants in reagents) and solvent toxicity in supplementary materials .
  • Reproducibility : Provide raw data (e.g., TGA thermograms, NMR spectra) in open-access repositories, citing DOI links in methods sections .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl linoleate
Reactant of Route 2
Reactant of Route 2
Methyl linoleate

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